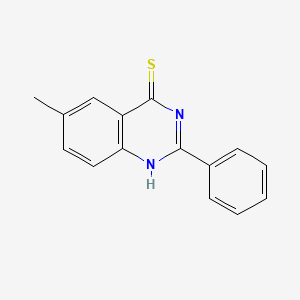
6-Methyl-2-phenylquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenylquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylquinazoline-4(1H)-thione typically involves the condensation of 2-aminobenzophenone with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline-4(3H)-one: Another quinazoline derivative with similar biological activities.
6-Methyl-2-phenylquinazoline-4(3H)-one: A closely related compound with a similar structure but different functional group.
4-Aminoquinazoline: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
6-Methyl-2-phenylquinazoline-4(1H)-thione stands out due to its thione group, which imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H12N2S |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C15H12N2S/c1-10-7-8-13-12(9-10)15(18)17-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) |
InChI Key |
GUIBGRPDWJANSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=NC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


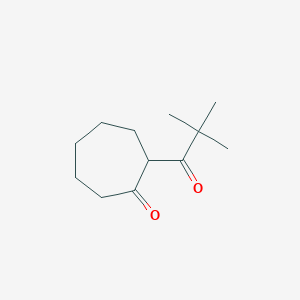
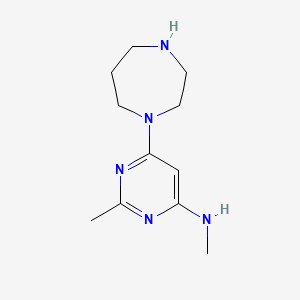

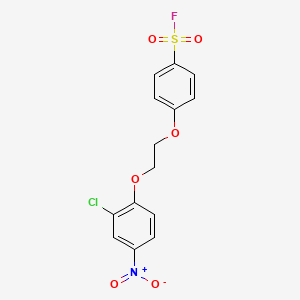


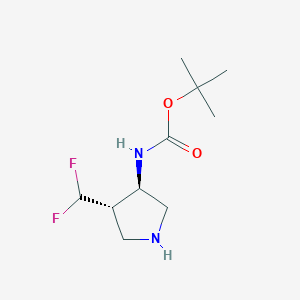
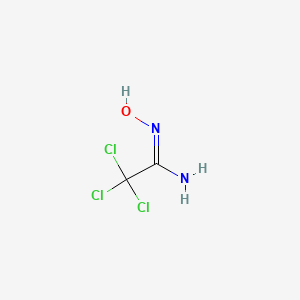

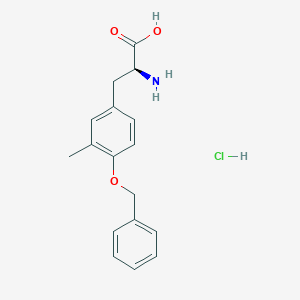
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
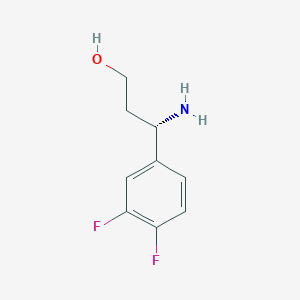
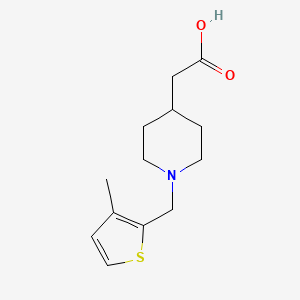
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)
